
2-Amino-6-tert-butyl-4-methyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-tert-butyl-4-methyl-phenol is an organic compound with the molecular formula C11H17NO. It is a phenolic compound characterized by the presence of an amino group at the second position, a tert-butyl group at the sixth position, and a methyl group at the fourth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-tert-butyl-4-methyl-phenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated phenols or sulfonated phenols.
Scientific Research Applications
2-Amino-6-tert-butyl-4-methyl-phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized as an antioxidant in the production of polymers, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 2-Amino-6-tert-butyl-4-methyl-phenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. This compound also interacts with various molecular targets and pathways involved in oxidative stress, including the inhibition of lipid peroxidation and the activation of antioxidant enzymes.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its use as an antioxidant in rubber and plastic industries.
Uniqueness: 2-Amino-6-tert-butyl-4-methyl-phenol is unique due to the presence of both amino and hydroxyl groups, which contribute to its enhanced antioxidant properties and potential biological activities. Unlike other similar compounds, it offers a combination of functionalities that make it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
2-amino-6-tert-butyl-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHKFVBPSAABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344388 |
Source


|
| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19059-89-3 |
Source


|
| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
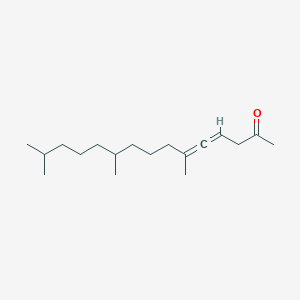
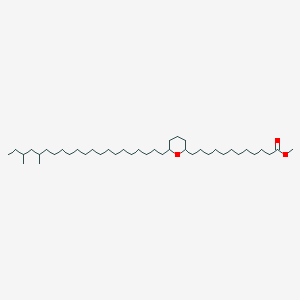
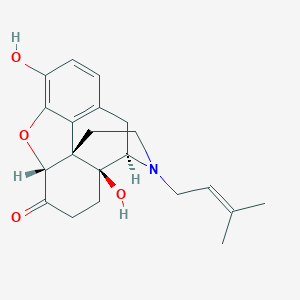

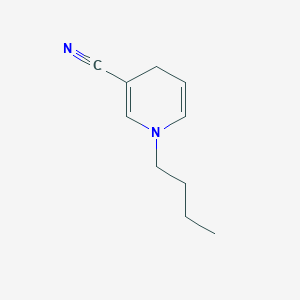
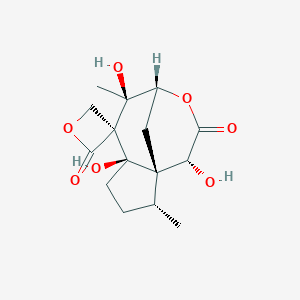


![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)



![2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B99766.png)
